molecular formula C18H14N2O2 B187048 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile CAS No. 70391-31-0

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile

Cat. No. B187048
CAS RN: 70391-31-0
M. Wt: 290.3 g/mol
InChI Key: WUJAMDNMCMEVOJ-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that it shares some similarities with other compounds such as “1-(4-Methoxybenzoyl)-4-(4-(Methylthio)Phenyl)Semicarbazide” and “4-Methoxybenzyl alcohol” which are used for research purposes .

Scientific Research Applications

Chemical Transformations and Reactivity

The chemical reactivity of carbonitriles, including compounds similar to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, has been extensively studied. For instance, 6-methylchromone-3-carbonitrile demonstrates a variety of reactions with nucleophilic reagents, leading to diverse heterocyclic systems. These transformations highlight the potential of such compounds in synthesizing new chemical entities (Ibrahim & El-Gohary, 2016).

Corrosion Inhibition

Quinoline derivatives, including those related to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, have been investigated for their corrosion inhibition properties. Computational studies on these derivatives suggest their potential effectiveness in preventing iron corrosion, revealing a link between molecular structure and inhibition efficiency (Erdoğan et al., 2017).

Inhibition of Epidermal Growth Factor Receptor Kinase

Studies have shown that certain 4-anilinoquinoline-3-carbonitriles, structurally related to the compound , can inhibit epidermal growth factor receptor (EGFR) kinase. These compounds have been evaluated for their potential in inhibiting the growth of cell lines that overexpress EGFR or HER-2, indicating a significant role in cancer research and therapy (Wissner et al., 2000).

Optical and Electronic Properties

The optical properties of similar quinoline derivatives have been explored, with a focus on their potential in fluorescence studies. For example, the blue emitting quinoline derivative AMQC demonstrates sensitivity to solvent polarity, indicating its use in spectroscopic applications (Afzal et al., 2016).

Crystallographic and Structural Analysis

The crystallographic data of dihydrofuran carbonitrile derivatives, similar in structure to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, have been analyzed. These studies provide insights into the molecular structure and conformations of such compounds, useful in drug design and material science (Swamy et al., 2020).

properties

IUPAC Name

1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJAMDNMCMEVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299589
Record name 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile

CAS RN

70391-31-0
Record name NSC131499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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